6-Fluoro-2,3-dihydrobenzofuran-3-amine
Overview
Description
6-Fluoro-2,3-dihydrobenzofuran-3-amine is a chemical compound with the molecular formula C8H8FNO. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities. The presence of a fluorine atom at the 6th position and an amine group at the 3rd position of the dihydrobenzofuran ring imparts unique chemical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,3-dihydrobenzofuran-3-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 6-fluoro-2,3-dihydrobenzofuran.
Amination Reaction: The precursor undergoes an amination reaction, where an amine group is introduced at the 3rd position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Utilizing large reactors and precise control of temperature, pressure, and reaction time.
Purification: Employing techniques such as crystallization, distillation, or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2,3-dihydrobenzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atom or the amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Scientific Research Applications
6-Fluoro-2,3-dihydrobenzofuran-3-amine has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Fluoro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, enzymes, or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-2,3-dihydrobenzofuran: Lacks the amine group, resulting in different chemical properties.
2,3-Dihydrobenzofuran-3-amine: Lacks the fluorine atom, affecting its reactivity and biological activity.
6-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride: A salt form with different solubility and stability properties.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and an amine group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-fluoro-2,3-dihydro-1-benzofuran-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7H,4,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNZYZSGRZXDBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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